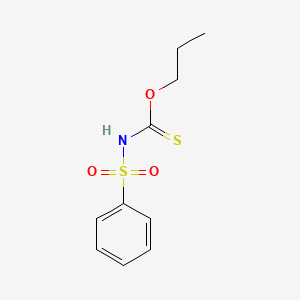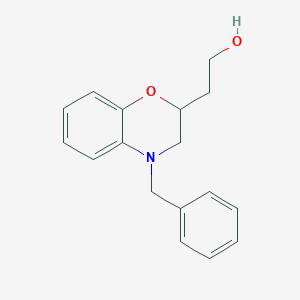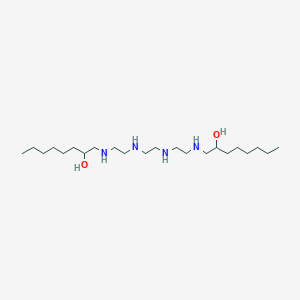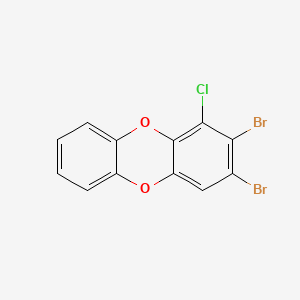
2,3-Dibromo-1-chlorooxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-chlorooxanthrene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine and chlorine atoms attached to an oxanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-chlorooxanthrene typically involves the halogenation of oxanthrene derivatives. One common method is the bromination of 1-chlorooxanthrene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxanthrene derivatives with different functional groups.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated oxanthrene compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted oxanthrene derivatives.
Oxidation Reactions: Formation of oxanthrene quinones or other oxidized products.
Reduction Reactions: Formation of partially or fully dehalogenated oxanthrene compounds.
Scientific Research Applications
Chemistry: 2,3-Dibromo-1-chlorooxanthrene is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study halogenated aromatic hydrocarbons’ interactions with biological systems. It helps in understanding the effects of halogenation on biological activity and toxicity.
Medicine: The compound’s derivatives may exhibit potential therapeutic properties, including anticancer and antimicrobial activities. Research is ongoing to explore its use in drug development and medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on biological molecules, affecting their function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of covalent adducts with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
2,3-Dibromo-1-chlorobenzene: Similar halogenation pattern but lacks the oxanthrene core.
2,3-Dibromo-1-chloronaphthalene: Similar structure but with a naphthalene core instead of oxanthrene.
2,3-Dibromo-1-chlorofluorene: Contains a fluorene core with similar halogenation.
Uniqueness: 2,3-Dibromo-1-chlorooxanthrene is unique due to its oxanthrene core, which imparts distinct chemical properties compared to other halogenated aromatic compounds. The presence of both bromine and chlorine atoms allows for diverse chemical reactivity and functionalization, making it a versatile compound in various applications.
Properties
CAS No. |
107227-58-7 |
|---|---|
Molecular Formula |
C12H5Br2ClO2 |
Molecular Weight |
376.43 g/mol |
IUPAC Name |
2,3-dibromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2ClO2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |
InChI Key |
TZDXEWYEVRTUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)

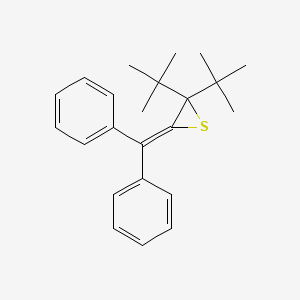
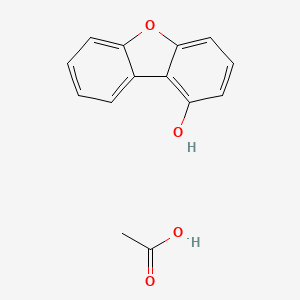
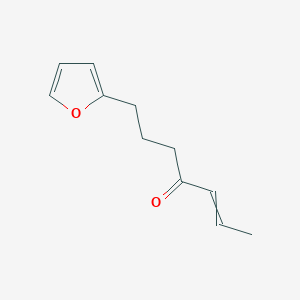
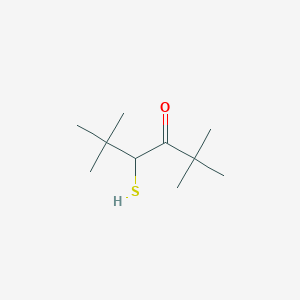

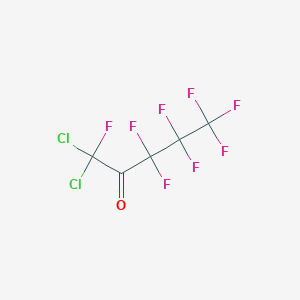
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
